molecular formula C6H11F2NO2S B6233897 4,4-difluorocyclohexane-1-sulfonamide CAS No. 2004597-75-3

4,4-difluorocyclohexane-1-sulfonamide

Cat. No.: B6233897
CAS No.: 2004597-75-3
M. Wt: 199.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexane-1-sulfonamide, with the CAS Number 1196154-77-4, is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular formula is C₆H₉ClF₂O₂S and it has a molecular weight of 218.65 g/mol . The core structure features a cyclohexane ring stabilized by geminal difluoro substituents at the 4-position, which is known to enhance metabolic stability and influence lipophilicity and conformation in bioactive molecules . The reactive sulfonyl chloride group makes this compound a versatile intermediate for the preparation of sulfonamides, a functional group present in a wide range of therapeutic agents . This reagent holds specific value for researchers developing novel pharmacologically active compounds. The 4,4-difluorocyclohexyl moiety is a recognized structural component in certain antagonists, such as the CCR5 antagonist maraviroc, highlighting its relevance in designing molecules that target protein-protein interactions . Furthermore, sulfonamide derivatives are prevalent in various drug classes, including antibacterial agents, diuretics, and anticonvulsants, acting through mechanisms such as enzyme inhibition . As a synthetic intermediate, 4,4-Difluorocyclohexane-1-sulfonyl chloride can be used to incorporate the sulfonamide functional group into larger molecular architectures, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

2004597-75-3

Molecular Formula

C6H11F2NO2S

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-difluorocyclohexane-1-sulfonamide typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of cyclohexanone with a fluorinating agent to produce 4,4-difluorocyclohexanone. This intermediate is then reacted with a sulfonamide reagent under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Difluorocyclohexane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-difluorocyclohexane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Key Observations:

Ring Structure Differences: The piperidine analog (4,4-difluoropiperidine-1-sulfonamide) replaces the cyclohexane ring with a nitrogen-containing piperidine ring.

Functional Group Variations :

  • The carboxamide derivative (CAS 376348-77-5) replaces the sulfonamide group with a carboxamide (-CONH₂) moiety. Sulfonamides are more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), affecting solubility and binding affinity in biological systems .

Fluorination Impact :

  • Both this compound and its piperidine analog leverage fluorine atoms to enhance lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .

Q & A

Q. Methodology :

  • Solubility Testing : Shake-flask method with HPLC quantification .
  • Stability : Monitor degradation via ¹H NMR or LC-MS under varying pH/temperature .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays with positive controls) .
  • Compound Purity : Re-synthesize and re-test batches with ≥98% purity (HPLC-validated) .
  • Computational Validation : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for polar impurities .
  • Membrane Filtration : Ultrafiltration (10 kDa cutoff) to separate low-MW byproducts .

Advanced: How does the electronic effect of fluorine substitution influence the sulfonamide group’s reactivity in catalysis or drug design?

Answer:
The electron-withdrawing effect of fluorine:

  • Acidity Enhancement : Lowers the pKa of the sulfonamide NH, increasing hydrogen-bonding capacity (critical for enzyme inhibition) .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing better target binding (e.g., carbonic anhydrase isoforms) .
    Methodology :
  • DFT Calculations : Compare charge distribution (Mulliken charges) of fluorinated vs. non-fluorinated analogs .
  • Kinetic Studies : Measure kcat/Km in enzymatic assays to quantify inhibition potency .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

Advanced: How can researchers validate the environmental impact of fluorinated sulfonamides like this compound?

Answer:

  • Persistence Testing : OECD 301B biodegradation assay (measure CO₂ evolution over 28 days) .
  • Ecotoxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
  • Analytical Monitoring : LC-MS/MS to detect trace residues in wastewater .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

  • LogP : Use ChemAxon or ACD/Labs to estimate partition coefficients .
  • pKa Prediction : SPARC or MarvinSketch (accounts for fluorine’s electronic effects) .
  • Solubility : COSMO-RS for solvent compatibility screening .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:
SAR Variables :

  • Fluorine Position : Compare 4,4-difluoro vs. 3,3-difluoro analogs.
  • Sulfonamide Modifications : Replace with sulfonic acid or thioamide groups.

Q. Methodology :

  • Synthesis Library : Parallel synthesis (e.g., 96-well plate format) .
  • High-Throughput Screening : Measure IC₅₀ against target enzymes (e.g., kinases or proteases) .
  • Multivariate Analysis : PCA to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.